molecular formula C10H8BrClO3 B6606099 methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2138186-02-2

methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B6606099
CAS No.: 2138186-02-2
M. Wt: 291.52 g/mol
InChI Key: YMQPCAVFLCZBMX-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative characterized by a partially saturated benzofuran core (2,3-dihydro structure) and substituents at positions 5 (chloro), 7 (bromo), and 2 (methyl ester).

Properties

IUPAC Name

methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2,4,8H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPCAVFLCZBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.52 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate and related benzofuran derivatives:

Compound Name Substituents (Position) Ring Structure Reported Bioactivity
This compound 7-Br, 5-Cl, COOCH₃ (2) 2,3-Dihydro benzofuran Not explicitly reported in evidence
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) 5-Br, 7-OH, 6-OCH₃, COOCH₃ (2) 1-Benzofuran (unsaturated) Cytotoxic against human cancer cell lines
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5) 5-Br, 7-O-(CH₂)₂N(C₂H₅)₂, 6-OCH₃, COOCH₃ (2) 1-Benzofuran (unsaturated) Cytotoxic, antifungal

Key Observations:

Substituent Position and Halogenation: The target compound features bromine at position 7 and chlorine at position 5, whereas compounds 4 and 5 have bromine at position 5 and oxygen-based substituents (hydroxy or diethylaminoethoxy) at position 6. This positional variation likely alters electronic properties and binding interactions with biological targets.

Ring Saturation :

  • The 2,3-dihydro structure in the target compound introduces partial saturation, which could reduce ring rigidity and improve metabolic stability compared to unsaturated benzofurans like compounds 4 and 4.

Bioactivity Trends: Brominated benzofurans (e.g., compounds 4 and 5) exhibit cytotoxic and antifungal activities, but bromination has been associated with lower cytotoxicity compared to non-brominated precursors . The dual halogenation (Br + Cl) in the target compound may modulate this effect, though specific data are unavailable. Compound 5’s diethylaminoethoxy group at position 7 enhances antifungal activity, suggesting that bulky substituents at this position may improve interactions with fungal targets.

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